molecular formula C15H9I3O5 B1666495 Acetiromate CAS No. 2260-08-4

Acetiromate

Cat. No. B1666495
CAS RN: 2260-08-4
M. Wt: 649.94 g/mol
InChI Key: AXVCIZJRCOHMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetiromate is a antilipidemic drug which is used to treat hyperlipidemia.

Scientific Research Applications

  • Atmospheric Chemistry Experiment (ACE)

    The ACE mission involves remote sensing of Earth's atmosphere to gather data on atmospheric constituents, including several dozen molecules of atmospheric interest (Bernath et al., 2003). This research could be indirectly relevant if Acetiromate has atmospheric chemistry applications.

  • Meso-scale Oriented Simulation towards Virtual Process Engineering (VPE)

    This paper discusses the role of computer simulation in chemical engineering, potentially relevant if Acetiromate is used in chemical processes (Ge et al., 2011).

  • Effects of Chemical Mixtures on Organisms

    Research on the combined effects of pesticides and metals on earthworms might provide insights into the environmental impact of various chemicals, possibly including Acetiromate (Yang et al., 2018).

  • Sirtuin-Interacting Drugs

    A study on the therapeutic potential of drugs that interact with sirtuins, which are involved in epigenetic regulation, could be indirectly related if Acetiromate has similar interactions or applications (Porcu & Chiarugi, 2005).

  • Microorganism Adhesion

    Research on the adhesion of microorganisms to various materials, including Acetobacter aceti, may provide insights into biotechnological applications, potentially relevant if Acetiromate is used in similar contexts (Mozes et al., 1987).

properties

CAS RN

2260-08-4

Product Name

Acetiromate

Molecular Formula

C15H9I3O5

Molecular Weight

649.94 g/mol

IUPAC Name

4-(4-acetyloxy-3-iodophenoxy)-3,5-diiodobenzoic acid

InChI

InChI=1S/C15H9I3O5/c1-7(19)22-13-3-2-9(6-10(13)16)23-14-11(17)4-8(15(20)21)5-12(14)18/h2-6H,1H3,(H,20,21)

InChI Key

AXVCIZJRCOHMQX-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OC2=C(C=C(C=C2I)C(=O)O)I)I

Appearance

Solid powder

Other CAS RN

2260-08-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetiromate;  Adecol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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